molecular formula C21H19ClN2O4S2 B6568549 2-(4-chlorophenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946260-12-4

2-(4-chlorophenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B6568549
CAS No.: 946260-12-4
M. Wt: 463.0 g/mol
InChI Key: SFPBDVCIGBINHR-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (referred to as the "target compound") is a tetrahydroquinoline derivative with a molecular formula of C₂₂H₁₉ClN₂O₃S and a molecular weight of 426.92 g/mol . Key structural features include:

  • A tetrahydroquinoline core substituted at the 1-position with a thiophene-2-sulfonyl group.
  • An acetamide linkage at the 6-position, bearing a 4-chlorophenoxy substituent.
  • Physicochemical properties: logP = 4.81, logSw = -4.9257, polar surface area = 46.946 Ų, and one hydrogen bond donor .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S2/c22-16-5-8-18(9-6-16)28-14-20(25)23-17-7-10-19-15(13-17)3-1-11-24(19)30(26,27)21-4-2-12-29-21/h2,4-10,12-13H,1,3,11,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPBDVCIGBINHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₆ClN₃O₂S
  • IUPAC Name : this compound
  • CAS Number : 954659-03-1

This compound features a chlorophenoxy group and a tetrahydroquinoline moiety linked through an acetamide functional group, which may contribute to its biological activities.

Research indicates that compounds similar to this one may exhibit various biological activities, including:

  • Acetylcholinesterase Inhibition : Compounds with structural similarities have shown promising results as acetylcholinesterase inhibitors (AChE), which are crucial in treating neurodegenerative diseases like Alzheimer's. A study highlighted that certain derivatives demonstrated IC50 values in the low micromolar range against AChE .
  • Anticancer Properties : The incorporation of sulfonyl groups in drug design has been associated with enhanced anticancer activity. Some studies suggest that compounds with thiophene and sulfonamide functionalities can induce apoptosis in cancer cell lines .

In Vitro Studies

In vitro evaluations of similar compounds have revealed significant biological activities:

CompoundBiological ActivityIC50 Value
Compound AAChE Inhibition2.7 µM
Compound BCytotoxicity against cancer cells46.42 µM (BChE)
Compound CAntimicrobial activityVaries

The above table summarizes findings from various studies indicating that compounds related to This compound exhibit notable biological activities.

Case Study 1: Acetylcholinesterase Inhibition

A recent study synthesized several derivatives based on the core structure of the target compound. These derivatives were evaluated for their inhibitory effects on acetylcholinesterase. One compound exhibited an IC50 value of 2.7 µM, demonstrating significant potential for Alzheimer's disease treatment .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a structurally related compound was tested against several cancer cell lines. The results indicated a dose-dependent response leading to cell death at concentrations as low as 46.42 µM . This suggests that further exploration of the target compound could reveal similar anticancer properties.

Comparison with Similar Compounds

Structural Analogs with Tetrahydroquinoline/isoquinoline Cores

Table 1: Structural and Physicochemical Comparisons
Compound Name/ID Molecular Formula Molecular Weight Core Structure R1 (Position 1) R2 (Position 6) logP Key Features
Target Compound (G502-0194) C₂₂H₁₉ClN₂O₃S 426.92 Tetrahydroquinoline Thiophene-2-sulfonyl 4-Chlorophenoxy acetamide 4.81 High lipophilicity
G502-0095 C₂₃H₂₂N₂O₄ 390.44 Tetrahydroquinoline Furan-2-carbonyl 4-Methoxyphenyl acetamide N/A Lower MW, methoxy substituent
2-(4-Chlorophenyl) Analog C₂₁H₁₉ClN₂O₃S 408.86 Tetrahydroquinoline Furan-2-carbonyl 4-Chlorophenyl acetamide N/A Chlorophenyl vs. phenoxy
Compound 28 C₂₁H₂₆N₄OS 406.53 Tetrahydroquinoline Piperidin-1-yl ethyl Thiophene-2-carboximidamide N/A Basic side chain
N-Benzyl Tetrahydroisoquinoline Derivatives C₂₉H₃₃N₃O₅ 515.59 Tetrahydroisoquinoline 3,4-Dimethoxyphenyl Benzyl-acetamide N/A Orexin receptor antagonism
Key Observations :
  • Core Variations: The target compound’s tetrahydroquinoline core distinguishes it from tetrahydroisoquinoline derivatives (e.g., ), which exhibit different ring conformations and biological target preferences.
  • Substituent Effects: Replacing the thiophene-2-sulfonyl group (target) with a furan-2-carbonyl (G502-0095) reduces molecular weight and alters electronic properties (sulfonyl is electron-withdrawing; furan is electron-rich) . The 4-chlorophenoxy group in the target compound enhances lipophilicity (logP = 4.81) compared to 4-methoxyphenyl (G502-0095) or 4-chlorophenyl analogs . Compounds with carboximidamide (e.g., compound 28 ) or basic side chains (e.g., piperidin-1-yl) may exhibit improved solubility but reduced membrane permeability.
Key Observations :
  • The target compound’s sulfonylation step (if analogous to ’s methods) may require controlled conditions to avoid side reactions .
  • Yields for tetrahydroquinoline/isoquinoline derivatives vary widely (24–90%), influenced by steric hindrance and functional group compatibility .

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